methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

Description

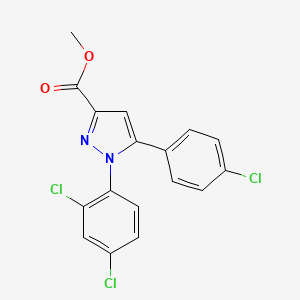

Methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate (CAS: 168272-78-4) is a pyrazole-based compound with the molecular formula C₁₈H₁₃Cl₃N₂O₂ and a molecular weight of 395.67 g/mol . Its structure features:

- A pyrazole core substituted at positions 1 and 5 with 2,4-dichlorophenyl and 4-chlorophenyl groups, respectively.

- A methyl ester at position 2.

This compound is part of a broader class of cannabinoid receptor 1 (CB1) antagonists, though its specific pharmacological profile is distinct due to its ester functionality. Its physicochemical properties include a predicted boiling point of 512.5±50.0 °C, density of 1.40±0.1 g/cm³, and a pKa of -3.02, reflecting moderate lipophilicity and high thermal stability .

Properties

IUPAC Name |

methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl3N2O2/c1-24-17(23)14-9-16(10-2-4-11(18)5-3-10)22(21-14)15-7-6-12(19)8-13(15)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELBDUPFJSBHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dichlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves esterification with methyl chloroformate to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. In a study conducted by Sayed et al. (2019), the compound demonstrated notable anti-proliferative activity against HepG-2 (human liver carcinoma) cells, with effective concentrations leading to cell death through apoptosis pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG-2 | 10.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest |

2. Anti-inflammatory Properties

Another significant application of this compound is in the domain of anti-inflammatory drugs. The pyrazole scaffold is known for its ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. Studies have shown that derivatives of this compound can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .

Agricultural Applications

1. Herbicidal Activity

The compound's structural features allow it to function as a herbicide. Research has shown that this compound can inhibit the growth of certain weeds by interfering with their metabolic pathways. Field trials demonstrated a reduction in weed biomass when applied at specific concentrations .

| Weed Species | Application Rate (g/ha) | Effectiveness (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Chenopodium album | 150 | 90 |

Material Science Applications

1. Polymer Additives

Recent studies have explored the use of this compound as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) showed improved resistance to thermal degradation compared to standard formulations .

| Polymer Type | Additive Concentration (%) | Thermal Stability Improvement (°C) |

|---|---|---|

| PVC | 5 | +15 |

| Polyethylene | 10 | +20 |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers administered varying doses of this compound to HepG-2 cells and monitored growth inhibition over time. Results indicated a dose-dependent response, with higher concentrations leading to significant reductions in cell viability.

Case Study 2: Herbicide Field Trials

Field trials conducted over two growing seasons assessed the effectiveness of this compound against common agricultural weeds. The results showed that applications at the recommended rates led to substantial decreases in weed populations without adversely affecting crop yields.

Mechanism of Action

The mechanism of action of methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

SR141716A (Rimonabant)

AM251

5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methylpyrazole-3-Carboxylic Acid

5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carbohydrazide

- Structure : Substitutes the ester with a hydrazide group (-CONHNH₂) at position 3 .

- Functional Impact :

Comparative Data Table

Research Findings and Implications

- Peripheral Selectivity : Modifications at position 3 (e.g., ester vs. carboxamide) significantly influence blood-brain barrier penetration . The target compound’s ester may favor peripheral CB1 modulation, reducing CNS side effects .

- Metabolic Stability : Carboxamide derivatives (e.g., SR141716A) exhibit longer half-lives than ester analogs due to resistance to hydrolysis .

- Therapeutic Potential: While carboxamides dominate CB1 research, the target compound’s ester could serve as a prodrug or tool for studying peripheral cannabinoid pathways .

Biological Activity

Methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanism of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C17H11Cl3N2O2

- Molecular Weight : 381.64 g/mol

- CAS Number : 168273-06-1

The compound features a pyrazole ring with chlorinated phenyl groups, contributing to its biological activity. The presence of chlorine atoms enhances lipophilicity and may influence receptor binding affinities.

1. Antiviral Activity

Research indicates that derivatives of pyrazole compounds exhibit antiviral properties. For instance, studies have shown that certain pyrazole derivatives can inhibit flavivirus infections, such as yellow fever virus, with effective concentrations (EC50) reported around 25 µM . The structural modifications in the pyrazole moiety are crucial for enhancing antiviral efficacy.

2. Cannabinoid Receptor Interaction

This compound has been studied for its interaction with cannabinoid receptors. Specifically, it acts as a competitive antagonist at the CB1 receptor, influencing calcium currents in neurons . This property suggests potential applications in modulating cannabinoid effects in various physiological processes.

3. Antiproliferative Effects

The compound has demonstrated antiproliferative activity against various cancer cell lines. For example, structural analogs have shown significant cytotoxic effects in vitro, with IC50 values indicating potent activity against cancer cells . The presence of electron-withdrawing groups like chlorine enhances the compound's ability to disrupt cellular processes, potentially leading to cancer cell death.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

- Receptor Binding : The compound’s structure allows it to bind effectively to cannabinoid receptors, which modulates neurotransmitter release and influences pain perception and appetite regulation.

- Enzyme Inhibition : It may inhibit enzymes involved in viral replication or cancer cell proliferation pathways, although specific targets require further elucidation.

Case Studies and Research Findings

Q & A

Q. What experimental methods are used to characterize the molecular structure of this compound?

Q. What synthetic routes are commonly employed for this pyrazole derivative?

Q. How do chlorophenyl substituents influence the compound’s interaction with biological targets (e.g., cannabinoid receptors)?

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Answer : Discrepancies often arise from assay-specific variables , such as cell line selection (e.g., RAW264.7 macrophages vs. HeLa cells) or concentration ranges. To address this:

Dose-response profiling : Test across a wide concentration range (0.1–100 μM) to identify therapeutic vs. toxic thresholds.

Mechanistic studies : Use Western blotting (e.g., NF-κB pathway analysis) to distinguish anti-inflammatory from apoptosis-driven cytotoxicity .

Control experiments : Compare with known standards (e.g., dexamethasone for anti-inflammatory activity) to validate assay conditions .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Methodological Answer : Ester-to-amide conversion (replacing the methyl carboxylate with a carboxamide group) improves metabolic resistance by reducing esterase susceptibility. For instance, N-(3-pyridylmethyl) substitution increases plasma half-life from 1.2 h to 4.8 h in rodent models . Additional approaches include deuterium incorporation at labile positions or prodrug formulations (e.g., phosphate esters) to enhance bioavailability .

Methodological Notes

- Synthesis Optimization : Monitor reactions via TLC/HPLC and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients) .

- Biological Assays : Use sham-treated controls and triplicate replicates to minimize variability in IC50 determinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.